

4-Fluoro-2-methoxyaniline hydrochloride spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-2-methoxyaniline
hydrochloride

Cat. No.: B063386

[Get Quote](#)

An in-depth guide to the spectral characteristics of **4-Fluoro-2-methoxyaniline hydrochloride**, a compound of interest for researchers and professionals in the field of drug development, is presented below. This document provides a detailed overview of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Analysis

The following sections detail the anticipated spectral data for **4-Fluoro-2-methoxyaniline hydrochloride**. It is important to note that while extensive data exists for the free aniline form, specific experimental spectra for the hydrochloride salt are not readily available. The data presented here are therefore predicted based on the known spectroscopic behavior of anilines and their corresponding anilinium salts.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the amino group to form the anilinium ion leads to significant changes in the electron density of the aromatic ring, resulting in downfield shifts for the aromatic protons in the ¹H NMR spectrum.^[1] A similar effect is anticipated for the ¹³C NMR spectrum, where the carbon atoms of the aromatic ring are expected to shift downfield.^[1]

¹H NMR (Proton NMR) Spectral Data (Predicted)

Proton	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)
H-3	7.2 - 7.4	dd	$J(H3-H5) \approx 2.5$, $J(H3-F) \approx 8.0$
H-5	7.0 - 7.2	ddd	$J(H5-H6) \approx 8.5$, $J(H5-F) \approx 4.5$, $J(H5-H3) \approx 2.5$
H-6	7.3 - 7.5	dd	$J(H6-H5) \approx 8.5$, $J(H6-F) \approx 0.5$
-OCH ₃	3.9 - 4.1	s	-
-NH ₃ ⁺	8.0 - 10.0	br s	-

¹³C NMR (Carbon-13 NMR) Spectral Data (Predicted)

Carbon	Chemical Shift (δ) (ppm)
C-1	130 - 135
C-2	150 - 155
C-3	115 - 120
C-4	160 - 165 (d, $J(C4-F) \approx 240-250$ Hz)
C-5	110 - 115 (d, $J(C5-F) \approx 20-25$ Hz)
C-6	120 - 125 (d, $J(C6-F) \approx 5-10$ Hz)
-OCH ₃	55 - 60

Infrared (IR) Spectroscopy

The IR spectrum of **4-Fluoro-2-methoxyaniline hydrochloride** is expected to show characteristic bands for the anilinium ion ($-NH_3^+$), in addition to the vibrations associated with the substituted benzene ring. The N-H stretching vibrations of the primary amine in the free

aniline (typically two bands) are replaced by a broad absorption band for the N⁺-H stretching in the anilinium ion.[\[1\]](#)

IR Spectral Data (Predicted)

Functional Group	Vibrational Mode	Expected Absorption (cm ⁻¹)
-NH ₃ ⁺	N-H Stretch	2800-3200 (broad)
-NH ₃ ⁺	N-H Bend (asymmetric)	1600-1630
-NH ₃ ⁺	N-H Bend (symmetric)	1500-1550
C-F	C-F Stretch	1200-1250
C-O	C-O Stretch (aryl-alkyl ether)	1230-1270 (asymmetric), 1020-1075 (symmetric)
Aromatic C=C	C=C Stretch	1450-1600
Aromatic C-H	C-H Bend (out-of-plane)	800-900

Mass Spectrometry (MS)

In mass spectrometry, the hydrochloride salt will likely dissociate, and the resulting spectrum will show the molecular ion peak for the free amine, 4-Fluoro-2-methoxyaniline.

Mass Spectrometry Data

Ion	m/z (mass-to-charge ratio)
[M] ⁺ (molecular ion)	141.06
[M-CH ₃] ⁺	126.04
[M-OCH ₃] ⁺	110.05

Experimental Protocols

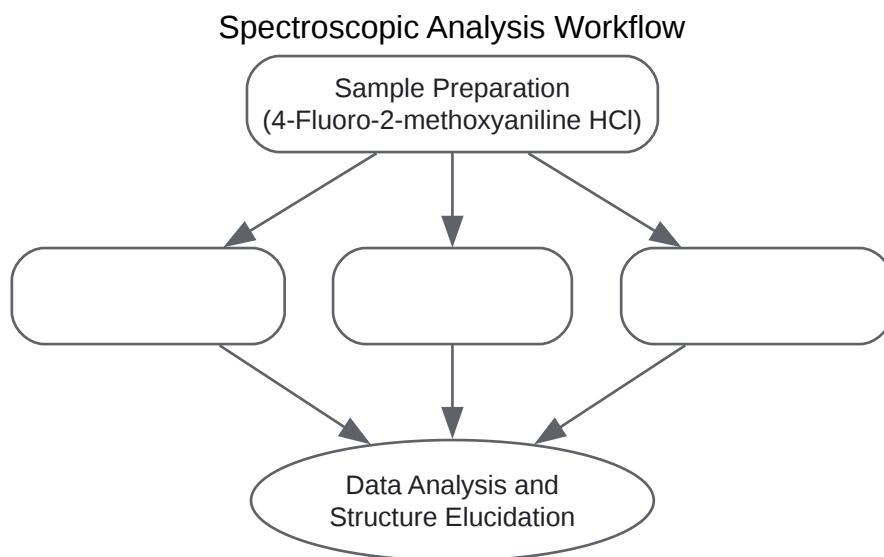
The following are generalized protocols for the acquisition of spectral data.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-Fluoro-2-methoxyaniline hydrochloride** in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
- Instrumentation: Use a high-resolution NMR spectrometer.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.


Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
- Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak and characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the structure of 4-Fluoro-2-methoxyaniline and a general workflow for its spectroscopic analysis.

Structure of 4-Fluoro-2-methoxyaniline.

[Click to download full resolution via product page](#)

A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-Fluoro-2-methoxyaniline hydrochloride spectral data (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b063386#4-fluoro-2-methoxyaniline-hydrochloride-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com